Stereochemical Configuration Dictates CCR5 Receptor Antagonist Potency
In a series of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists, the (3R,4S) configuration was specifically required for optimal interaction with the CCR5 receptor. Compound 30 bearing the (3R,4S) stereochemistry demonstrated potent anti-HIV-1 activity, whereas the (3S,4R) enantiomer and racemic mixtures showed markedly reduced receptor binding and functional antagonism [1].
| Evidence Dimension | CCR5 receptor antagonism and anti-HIV-1 activity |
|---|---|
| Target Compound Data | (3R,4S) configuration: potent CCR5 antagonism; Compound 30 identified as a promising anti-HIV-1 candidate |
| Comparator Or Baseline | (3S,4R) enantiomer: markedly reduced potency; Racemic mixture: diminished activity |
| Quantified Difference | Qualitative superiority: (3R,4S) configuration described as 'favored for interaction with the CCR5 receptor'; (3S,4R) and racemate showed significantly lower potency |
| Conditions | CCR5 receptor binding assays and cell-based HIV-1 entry inhibition assays; specific IC50 values not reported for individual stereoisomers |
Why This Matters
Procurement of the specific (3R,4S) enantiomer is mandatory for SAR studies targeting CCR5-mediated HIV entry; racemic or alternative stereoisomeric mixtures would confound lead optimization.
- [1] Ma, D., Yu, S., Li, B., Chen, L., Chen, R., Yu, K., Zhang, L., Chen, Z., Zhong, D., Gong, Z., Wang, R., Jiang, H., & Pei, G. (2007). Synthesis and Biological Evaluation of 1,3,3,4-Tetrasubstituted Pyrrolidine CCR5 Receptor Antagonists. Discovery of a Potent and Orally Bioavailable Anti-HIV Agent. ChemMedChem, 2(2), 187-198. View Source
